N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide is a complex organic compound known for its unique structure and versatile applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the chlorinated phenyl group and the sulfonamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)furan-2-carboxamide
- 2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide
Uniqueness
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide stands out due to its unique combination of a quinoxaline ring, a sulfonamide group, and a chlorinated phenyl ring
Properties
Molecular Formula |
C21H16ClN3O3S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H16ClN3O3S/c1-13-6-9-15(10-7-13)29(27,28)25-17-11-8-14(22)12-16(17)20-21(26)24-19-5-3-2-4-18(19)23-20/h2-12,25H,1H3,(H,24,26) |
InChI Key |
SFHDSHZYTRICJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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